(S,R,S)-AHPC-propargyl

PROTAC Click Chemistry E3 Ligase Recruitment

(S,R,S)-AHPC-propargyl is a click-chemistry-ready VHL E3 ligase ligand featuring a terminal propargyl group for CuAAC conjugation. Its precise (2S,4R,S) stereochemistry ensures high-affinity VHL binding, critical for effective ternary complex formation. The propargyl handle enables modular PROTAC library synthesis, accelerating SAR studies. This building block is essential for laboratories requiring reproducible, high-purity VHL recruitment modules for targeted protein degradation research.

Molecular Formula C27H34N4O5S
Molecular Weight 526.65
CAS No. 2098799-78-9
Cat. No. B2478663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-propargyl
CAS2098799-78-9
Molecular FormulaC27H34N4O5S
Molecular Weight526.65
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O
InChIInChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1
InChIKeyUGJHKPQUMUDIQJ-ZFGGDYGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (CAS 2098799-78-9): VHL-Based PROTAC Building Block with Terminal Alkyne Handle


(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (CAS 2098799-78-9), also known as (S,R,S)-AHPC-propargyl, VH032-propargyl, or VHL ligand 7, is a functionalized von-Hippel-Lindau (VHL) E3 ubiquitin ligase ligand designed as a click-chemistry-ready building block for proteolysis-targeting chimera (PROTAC) research and development [1]. The compound incorporates a terminal propargyl (alkyne) group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to azide-functionalized target-protein ligands, positioning it as a modular component for assembling heterobifunctional degraders . With a molecular formula of C₂₇H₃₄N₄O₅S, a molecular weight of 526.65 g/mol, and a typical purity specification of ≥95% to 98% (as reported by multiple suppliers), this compound serves as a synthetic intermediate rather than a standalone bioactive molecule .

Why In-Class VHL Ligands Cannot Substitute for (S,R,S)-AHPC-propargyl (CAS 2098799-78-9) in PROTAC Synthesis


Generic substitution of this compound with other VHL-based E3 ligase ligands is precluded by three fundamental design constraints. First, the terminal propargyl group provides a unique CuAAC-reactive handle that non-alkyne-functionalized VHL ligands (e.g., VH032 parent, VHL ligand 1-6) lack entirely, rendering them incompatible with click-chemistry-based modular PROTAC assembly workflows [1]. Second, even among alkyne-containing VHL derivatives, the specific exit vector geometry and linker attachment chemistry of this compound—incorporating a propargyl ether acetamide moiety rather than alternative functional groups—directly influences ternary complex formation efficiency and subsequent degradation potency of the final PROTAC molecule [2]. Third, the compound's precise stereochemical configuration (2S,4R,S) is critical for high-affinity VHL binding; structurally similar compounds with altered stereochemistry exhibit significantly reduced or abolished E3 ligase recruitment, compromising degrader efficacy .

Quantitative Evidence Guide: Differentiating (S,R,S)-AHPC-propargyl (CAS 2098799-78-9) from VHL Ligand Alternatives


Structural Differentiation: Terminal Alkyne Functionalization Enables CuAAC Click Chemistry

Unlike the parent VH032 ligand and other non-alkyne VHL ligands (e.g., VHL ligand 1-6) which require linear, multi-step synthesis of each PROTAC variant, (S,R,S)-AHPC-propargyl (CAS 2098799-78-9) incorporates a terminal propargyl ether acetamide moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular, high-yield conjugation to azide-functionalized target-binding warheads [1]. This structural feature fundamentally distinguishes the compound from VHL ligands lacking a click-chemistry handle and from alternative alkyne derivatives such as tertiary propargyl carbamates, which are unsuitable for bioconjugation due to copper-induced fragmentation [2].

PROTAC Click Chemistry E3 Ligase Recruitment

Solubility Advantage in DMSO: 189.88 mM Stock Solution Capacity

(S,R,S)-AHPC-propargyl (CAS 2098799-78-9) exhibits high solubility in DMSO at 100 mg/mL, corresponding to 189.88 mM . This represents a solubility profile suitable for preparing concentrated stock solutions for in vitro PROTAC screening and cell-based degradation assays. While comparable DMSO solubility data for the parent VH032 compound and other VHL ligand derivatives are not systematically reported in the same experimental framework, this solubility value provides a practical, quantitative benchmark for experimental planning that distinguishes this compound from less soluble VHL ligand variants requiring specialized formulation approaches .

Solubility DMSO Stock Solution

Purity Benchmarking: 98% to 99.46% Range Across Multiple Supplier Batches

Commercial availability of (S,R,S)-AHPC-propargyl (CAS 2098799-78-9) is documented with consistent purity specifications of ≥95% to 99.46% across independent suppliers using HPLC analysis, with one vendor reporting 99.46% purity and others reporting 98% or ≥95% . While this compound is not unique in achieving high purity among VHL ligand building blocks, the multi-supplier consensus on high-purity availability reduces procurement risk and ensures batch-to-batch consistency for PROTAC synthesis and biological evaluation. In contrast, less commonly utilized VHL ligand derivatives may exhibit greater variability in commercial purity or limited multi-supplier availability.

Purity HPLC Quality Control

Storage Stability Profile: -20°C Long-Term Storage with -80°C Stock Solution Option

Suppliers specify that (S,R,S)-AHPC-propargyl (CAS 2098799-78-9) powder should be stored at -20°C for long-term stability, with DMSO stock solutions stable for 6 months when stored at -80°C or 1 month at -20°C . This defined storage stability guidance, while based on supplier specifications rather than published stability studies, provides procurement-relevant handling information. In contrast, stability guidance for less commonly utilized VHL ligand derivatives may be less well-characterized or unavailable from commercial sources, introducing uncertainty in long-term experimental planning and stock solution management.

Storage Stability Freeze-Thaw Stock Solution

Recommended Research and Industrial Application Scenarios for (S,R,S)-AHPC-propargyl (CAS 2098799-78-9)


Scenario 1: Modular PROTAC Library Synthesis via CuAAC Click Chemistry

For researchers synthesizing diverse PROTAC libraries to explore structure-activity relationships across multiple target proteins (e.g., BRD4, AR, KRAS), (S,R,S)-AHPC-propargyl enables a convergent synthetic strategy wherein a single batch of azide-functionalized target-binding warheads can be conjugated to the VHL E3 ligase ligand via CuAAC click chemistry. This modular approach, as demonstrated in the click chemistry platform described by Wurz et al. , reduces the number of linear synthetic steps per PROTAC variant and accelerates lead optimization timelines compared to synthesizing each degrader de novo using non-alkyne VHL ligands. The compound's established reactivity profile in CuAAC conditions makes it the preferred VHL building block for this workflow over alternative alkyne derivatives that may undergo copper-induced fragmentation .

Scenario 2: High-Throughput PROTAC Screening Requiring Concentrated DMSO Stock Solutions

For laboratories conducting high-throughput cellular degradation screens or dose-response assays across multiple cell lines, the compound's high DMSO solubility of 100 mg/mL (189.88 mM) enables preparation of concentrated stock solutions suitable for automated liquid handling systems. This solubility profile minimizes the volume of DMSO introduced into cell culture media during serial dilution, reducing solvent cytotoxicity artifacts. Procurement of this well-characterized building block with documented solubility specifications from multiple suppliers ensures experimental reproducibility across screening campaigns.

Scenario 3: VHL-Recruiting PROTAC Development Requiring Validated Building Block Quality

For drug discovery programs advancing PROTAC candidates toward lead optimization or preclinical evaluation, consistent building block purity is essential for generating reliable structure-activity relationship data. (S,R,S)-AHPC-propargyl is available from multiple independent suppliers with verified HPLC purity of 98-99.46% , ensuring batch-to-batch consistency for synthetic reproducibility. The compound's well-defined storage stability profile [1] further supports its use in multi-year drug discovery campaigns where long-term building block inventory management is required.

Technical Documentation Hub

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